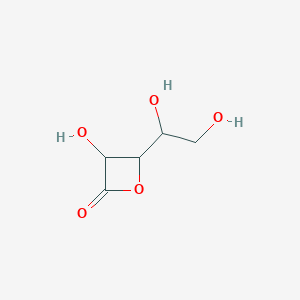

Arabinono-1,4-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arabinono-1,4-lactone, also known as dehydroascorbic acid, is a derivative of ascorbic acid (vitamin C) and plays an important role in various biochemical and physiological processes. This compound is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases.

Mecanismo De Acción

Arabinono-1,4-lactone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in the body. It also enhances the activity of other antioxidants such as glutathione and vitamin E. Moreover, Arabinono-1,4-lactone has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Efectos Bioquímicos Y Fisiológicos

Arabinono-1,4-lactone has been shown to have various biochemical and physiological effects on the body. It has been shown to improve glucose uptake and insulin sensitivity in diabetic patients. Moreover, it has been shown to improve cognitive function and memory in neurodegenerative diseases such as Alzheimer's disease. Furthermore, Arabinono-1,4-lactone has been shown to have a protective effect on the liver and kidney by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Arabinono-1,4-lactone has several advantages for lab experiments. It is readily available and can be synthesized easily from ascorbic acid. Moreover, it has a long shelf life and is stable under normal storage conditions. However, Arabinono-1,4-lactone has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize to form Arabinono-1,4-lactonebic acid, which can interfere with the results of the experiment. Moreover, Arabinono-1,4-lactone is sensitive to pH and temperature changes, which can affect its stability and activity.

Direcciones Futuras

Arabinono-1,4-lactone has great potential for the treatment of various diseases. Future research should focus on the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, future research should investigate the potential of Arabinono-1,4-lactone as a therapeutic agent for the prevention and treatment of cardiovascular diseases.

Métodos De Síntesis

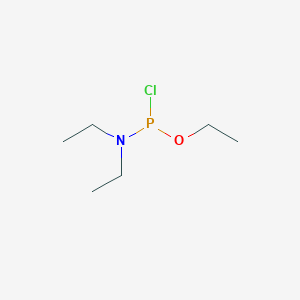

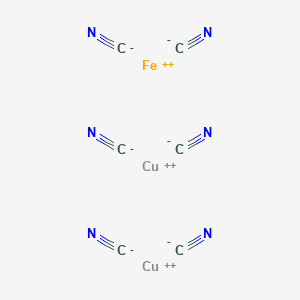

Arabinono-1,4-lactone can be synthesized from ascorbic acid by oxidation with various oxidizing agents such as copper ions, ferricyanide, and iodine. The most common method is the oxidation of ascorbic acid with copper ions in alkaline conditions. This method yields Arabinono-1,4-lactone with high purity and yield.

Aplicaciones Científicas De Investigación

Arabinono-1,4-lactone has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative diseases. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases. Moreover, Arabinono-1,4-lactone has been shown to have a protective effect on the cardiovascular system, which makes it a potential therapeutic agent for the prevention of cardiovascular diseases.

Propiedades

Número CAS |

13280-76-7 |

|---|---|

Nombre del producto |

Arabinono-1,4-lactone |

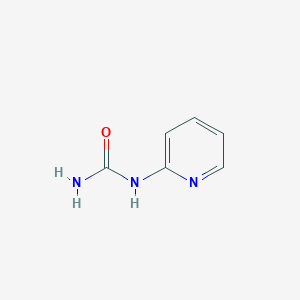

Fórmula molecular |

C5H8O5 |

Peso molecular |

148.11 g/mol |

Nombre IUPAC |

4-(1,2-dihydroxyethyl)-3-hydroxyoxetan-2-one |

InChI |

InChI=1S/C5H8O5/c6-1-2(7)4-3(8)5(9)10-4/h2-4,6-8H,1H2 |

Clave InChI |

GRYOZULSNCMRHE-UHFFFAOYSA-N |

SMILES |

C(C(C1C(C(=O)O1)O)O)O |

SMILES canónico |

C(C(C1C(C(=O)O1)O)O)O |

Otros números CAS |

13280-76-7 |

Sinónimos |

arabinono-1,4-lactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)